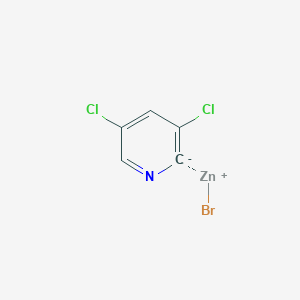
3,5-Dichloro-2-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrCl2NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Preparation Methods
3,5-Dichloro-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3,5-dichloro-2-bromopyridine. This process typically involves the use of highly active zinc, which can be prepared using the Rieke method. The reaction is carried out in an ethereal or hydrocarbon solvent, often under an inert atmosphere to prevent oxidation . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling and Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and various electrophiles, such as organic halides and sulfonates . Common reagents used in these reactions include palladium or nickel catalysts, and the reactions are typically carried out under mild conditions. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
3,5-Dichloro-2-pyridylzinc bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, including heterocycles and polymers . In biology and medicine, it can be employed in the synthesis of bioactive compounds and drug candidates. In the industry, it is used in the production of advanced materials, such as organic electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst, such as palladium or nickel . This is followed by the oxidative addition of the organic halide to the metal catalyst and subsequent reductive elimination to form the desired carbon-carbon bond. The molecular targets in these reactions are the electrophilic organic halides, and the pathways involved include the formation and breaking of metal-carbon bonds .
Comparison with Similar Compounds
3,5-Dichloro-2-pyridylzinc bromide can be compared with other organozinc compounds, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide . While these compounds share similar reactivity and applications in cross-coupling reactions, this compound is unique due to the presence of two chlorine atoms on the pyridine ring. This structural feature can influence its reactivity and selectivity in certain reactions, making it a valuable reagent in the synthesis of specific organic molecules .
Properties
Molecular Formula |
C5H2BrCl2NZn |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
bromozinc(1+);3,5-dichloro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H2Cl2N.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
LBMIMRLBBALBGW-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=N[C-]=C1Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















